(S)-4-(1-Aminobutyl)aniline dihydrochloride
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Overview
Description
(S)-4-(1-Aminobutyl)aniline dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aniline group substituted with a butylamine chain. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobutyl)aniline dihydrochloride typically involves the reaction of 4-nitroaniline with (S)-1-aminobutane under specific conditions. The nitro group is first reduced to an amine group, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminobutyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and specific catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(S)-4-(1-Aminobutyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminobutyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to a benzene ring.
4-Aminobutylbenzene: Similar structure but lacks the chirality and specific substitution pattern of (S)-4-(1-Aminobutyl)aniline dihydrochloride.
Uniqueness
This compound is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Properties
CAS No. |
1217445-86-7 |
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Molecular Formula |
C10H18Cl2N2 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
4-[(1S)-1-aminobutyl]aniline;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;;/h4-7,10H,2-3,11-12H2,1H3;2*1H/t10-;;/m0../s1 |
InChI Key |
HLDLSXZPUTVAJY-XRIOVQLTSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)N)N.Cl.Cl |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)N)N.Cl.Cl |
Origin of Product |
United States |
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